

ATTO 590: Application Notes and Protocols for STED Microscopy

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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

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These application notes provide a comprehensive guide to utilizing **ATTO 590**, a fluorescent dye belonging to the rhodamine class, for Stimulated Emission Depletion (STED) super-resolution microscopy. **ATTO 590** is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it an ideal candidate for advanced imaging techniques such as STED.^{[1][2][3][4]}

Introduction to ATTO 590 in STED Microscopy

Stimulated Emission Depletion (STED) microscopy is a super-resolution technique that overcomes the diffraction limit of conventional light microscopy, enabling the visualization of subcellular structures with nanoscale resolution.^[5] The choice of fluorophore is critical for successful STED imaging, and **ATTO 590** exhibits key characteristics that make it highly suitable for this application. Its high photostability allows it to withstand the high laser powers used for depletion, and its spectral properties are compatible with common STED laser lines.^{[1][2][6]}

Quantitative Data: Photophysical Properties of ATTO 590

The selection of appropriate laser lines and filter sets in a STED microscope setup is dictated by the photophysical properties of the fluorescent dye. The key spectral characteristics of

ATTO 590 are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	593 - 594 nm	[1][3][7][8][9]
Emission Maximum (λ_{em})	621 - 624 nm	[1][7][8][9][10]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[1][3][7][9]
Fluorescence Quantum Yield (η_{fl})	80%	[1][3]
Fluorescence Lifetime (τ_{fl})	3.7 ns	[1][3]
Recommended STED Depletion Laser	775 nm	[5][6][11][12][13]

Experimental Protocols

This section provides detailed protocols for immunofluorescence staining of fixed cells using **ATTO 590**-conjugated secondary antibodies for STED microscopy.

Materials

- Cells: Cultured on #1.5 or #1.5H glass coverslips (170 μm thickness).[14][15]
- Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal goat serum in PBS.
- Primary Antibody: Specific to the target of interest.
- Secondary Antibody: **ATTO 590**-conjugated antibody against the host species of the primary antibody.
- Washing Buffer: Phosphate-Buffered Saline (PBS).

- Mounting Medium: Refractive index matching mounting medium (e.g., Mowiol/DABCO, ProLong Diamond, Abberior Mount Solid).[\[14\]](#)[\[16\]](#) Avoid media containing DAPI if possible, as it can increase background with the 592 nm STED laser.[\[6\]](#)[\[16\]](#)

Protocol: Immunofluorescence Staining for STED

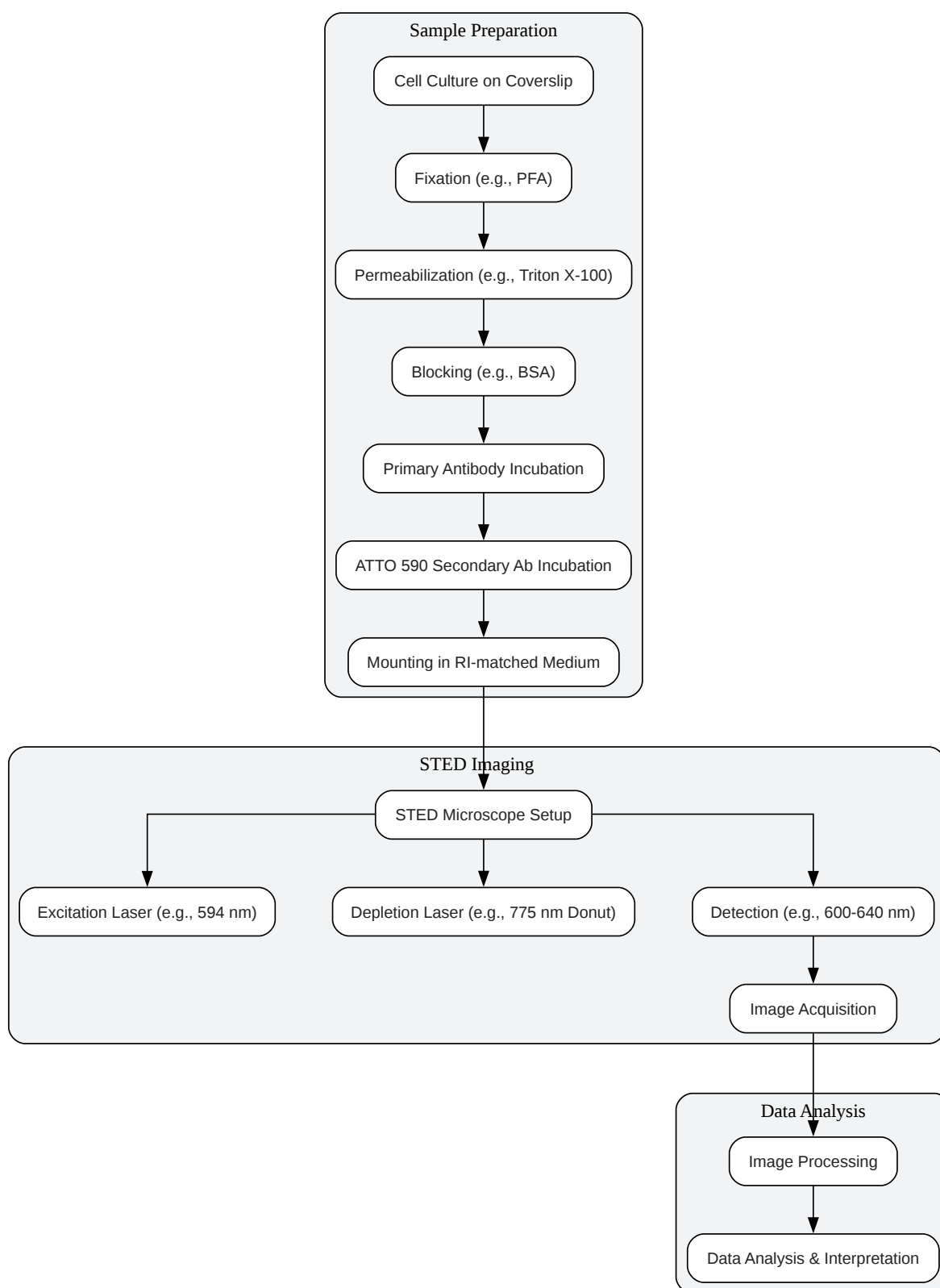
This protocol is a general guideline and may require optimization based on the specific cell type and target protein.

- Cell Culture and Fixation:
 - Culture cells to the desired confluency on high-precision glass coverslips.
 - Wash the cells twice with pre-warmed PBS.
 - Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[\[17\]](#)
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (if required for intracellular targets):
 - Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[\[18\]](#)
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in blocking buffer.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation:
 - Dilute the **ATTO 590**-conjugated secondary antibody in blocking buffer. It is advisable to use a 2 to 5-fold higher concentration than for conventional confocal microscopy to ensure optimal labeling density for STED.^[13] Protect the antibody solution from light.
 - Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.^[18]
- Final Washes:
 - Wash the cells three times with PBS for 5 minutes each in the dark to remove unbound secondary antibody.
- Mounting:
 - Carefully mount the coverslip onto a microscope slide using a suitable mounting medium.^[18] Ensure the refractive index of the mounting medium matches that of the immersion oil (typically 1.518) for optimal resolution.^{[5][6]}
 - Allow hardening mounting media to cure for at least 24 hours before imaging.^[15]

STED Microscopy Workflow and Setup

The following diagram illustrates a typical workflow for a STED microscopy experiment using **ATTO 590**.



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